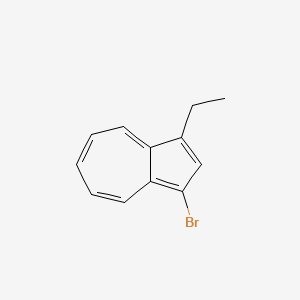

Azulene, 1-bromo-3-ethyl-

Description

Overview of Azulene (B44059) Aromaticity and Unique Electronic Structure

The chemical behavior of azulene is fundamentally governed by its aromaticity and the particular nature of its π-electron system. thieme-connect.com It is a 10 π-electron system, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). thieme-connect.com However, its properties diverge significantly from those of its isomer, naphthalene.

Azulene is classified as a non-alternant hydrocarbon, meaning its carbon atoms cannot be divided into two sets where atoms of one set are only bonded to atoms of the other set. mdpi.com This is a direct result of the fusion of two odd-membered rings. mdpi.com This structural feature is responsible for many of azulene's unusual properties, including its color, significant dipole moment, and a small Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap compared to naphthalene. nih.gov This small energy gap allows for the absorption of light in the visible region, leading to its blue color. researchgate.net

The fusion of a cyclopentadiene (B3395910) and a cycloheptatriene (B165957) ring results in an asymmetric electronic system. chemicalbook.com There is a net drift of π-electron density from the seven-membered ring to the five-membered ring. This polarization can be rationalized by considering a resonance structure where the five-membered ring bears a negative charge, resembling the aromatic 6 π-electron cyclopentadienyl (B1206354) anion, and the seven-membered ring carries a positive charge, akin to the aromatic 6 π-electron tropylium (B1234903) cation. chemicalbook.com This unequal charge distribution means the five-membered ring is electron-rich and nucleophilic, while the seven-membered ring is electron-deficient and electrophilic. chemicalbook.comnih.gov Consequently, electrophilic substitution reactions preferentially occur at positions 1 and 3 (the five-membered ring). multichemindia.com

A direct consequence of its polarized electronic structure is that azulene possesses a significant intrinsic dipole moment for a hydrocarbon. lookchem.com The measured dipole moment is approximately 1.08 Debye (D). chemicalbook.comtcichemicals.com This is in stark contrast to its alternant isomer, naphthalene, which has a dipole moment of zero. chemicalbook.com This permanent dipole moment influences its physical properties and its interactions with other molecules and surfaces. google.com

| Property | Value | Source(s) |

| Molecular Formula | C10H8 | chemicalbook.com |

| Aromaticity | 10 π-electron system | thieme-connect.com |

| Classification | Non-alternant hydrocarbon | mdpi.com |

| Dipole Moment | ~1.08 D | chemicalbook.comtcichemicals.com |

| Color | Dark Blue | chemicalbook.comthieme-connect.com |

Asymmetry of the Electronic System and Charge Density Distribution

Significance of Substituted Azulenes in Contemporary Organic Synthesis and Materials Science

Substituted azulenes are increasingly recognized as valuable building blocks for functional materials. Their unique optical and electrochemical properties make them attractive for applications in organic electronics. nih.gov By attaching various functional groups to the azulene core, researchers can fine-tune these properties for specific purposes.

Azulene derivatives have been incorporated into a variety of advanced materials:

Organic Field-Effect Transistors (OFETs): The inherent polarity and tunable electronic levels of azulenes make them promising candidates for semiconductor materials in OFETs. multichemindia.com

Photovoltaic (PV) Cells: The ability of azulene derivatives to absorb light in the visible spectrum is a desirable characteristic for organic solar cells.

Nonlinear Optics: The polarized π-system of azulenes can give rise to significant nonlinear optical properties.

Molecular Switches: The electronic properties of the azulene core can be altered by external stimuli such as light or changes in pH, making them suitable for use in molecular switching devices.

In organic synthesis, the differential reactivity of the five- and seven-membered rings allows for selective functionalization, making substituted azulenes versatile intermediates for the construction of complex molecular architectures. multichemindia.com

Positioning of 1-Bromo-3-ethylazulene within Halogenated and Alkylated Azulene Research

1-Bromo-3-ethylazulene belongs to the class of disubstituted azulenes, featuring both a halogen atom and an alkyl group on the electron-rich five-membered ring. Both halogenated and alkylated azulenes are important subclasses with distinct synthetic utilities.

Halogenated azulenes, particularly bromo- and iodoazulenes, are crucial intermediates in modern organic synthesis. The carbon-halogen bond serves as a synthetic handle for a wide array of cross-coupling reactions. Reactions such as Suzuki, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds at the halogenated position, enabling the construction of complex π-conjugated systems, polymers, and polycyclic aromatic hydrocarbons. thieme-connect.com The bromine atom at the C-1 position of 1-bromo-3-ethylazulene makes this site highly amenable to such transition-metal-catalyzed transformations.

Alkylated azulenes are also of significant interest. The introduction of alkyl groups can modify the solubility, packing in the solid state, and electronic properties of the azulene core. While the ethyl group at the C-3 position of 1-bromo-3-ethylazulene might be considered relatively inert, its presence influences the steric and electronic environment of the molecule.

Therefore, 1-bromo-3-ethylazulene is strategically functionalized to serve as a versatile building block. It combines the reactivity of a bromo-substituent for cross-coupling with the modifying effect of an ethyl group. This compound could be used to synthesize, for example, 1-aryl-3-ethylazulenes or 1-alkynyl-3-ethylazulenes, which could then be studied for their material properties or incorporated into larger, more complex molecular systems. The selective reactivity at the C-1 position, driven by the C-Br bond, allows for its precise integration into target structures.

| Compound Class | Synthetic Utility | Representative Reactions | Potential Application of 1-Bromo-3-ethylazulene | Source(s) |

| Halogenated Azulenes | Versatile cross-coupling partners | Suzuki, Stille, Negishi, Heck | Synthesis of 1-aryl/alkenyl/alkynyl-3-ethylazulenes | thieme-connect.com |

| Alkylated Azulenes | Modify physical and electronic properties | N/A (modulating group) | Improved solubility and tailored solid-state packing |

Structure

3D Structure

Properties

CAS No. |

823788-65-4 |

|---|---|

Molecular Formula |

C12H11Br |

Molecular Weight |

235.12 g/mol |

IUPAC Name |

1-bromo-3-ethylazulene |

InChI |

InChI=1S/C12H11Br/c1-2-9-8-12(13)11-7-5-3-4-6-10(9)11/h3-8H,2H2,1H3 |

InChI Key |

BBVDWSGUZINYOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C2C1=CC=CC=C2)Br |

Origin of Product |

United States |

Synthetic Strategies for 1 Bromo 3 Ethylazulene and Analogous Bromoethylated Azulenes

Direct Halogenation Approaches to Form Carbon-Bromine Bonds on the Azulene (B44059) Core

Direct bromination of an ethyl-substituted azulene represents the most straightforward approach to 1-bromo-3-ethylazulene. The inherent electronic properties of the azulene nucleus, a non-benzenoid aromatic hydrocarbon, dictate the regioselectivity of these reactions. The five-membered ring is electron-rich, making it susceptible to electrophilic attack, primarily at the C1 and C3 positions. researchgate.netnih.gov

Regioselective Bromination of Ethylazulene Precursors

The synthesis of 1-bromo-3-ethylazulene is typically achieved through the regioselective bromination of a 1-ethylazulene precursor. The presence of the ethyl group at the C1 position directs the incoming electrophile to the next most activated position, C3.

The mechanism for the electrophilic bromination of azulenes involves the attack of a positively charged bromine species (bromonium ion, Br⁺) on the electron-rich five-membered ring. tandfonline.comtandfonline.com Azulene's structure can be represented by resonance forms that show a high electron density at the C1 and C3 positions, making them the preferred sites for electrophilic substitution. nih.gov When the C1 position is already substituted with an alkyl group, such as in 1-ethylazulene, the electrophilic attack is directed to the C3 position. This selectivity is a direct consequence of the electronic distribution within the azulene core, which stabilizes the intermediate carbocation formed during the substitution process.

A variety of brominating agents have been utilized for the synthesis of bromoazulenes, including bromine, N-bromosuccinimide (NBS), and trimethylphenylammonium tribromide (TMPAB). tandfonline.com A particularly effective and mild reagent for this transformation is Sodium Monobromoisocyanurate (SMBI). elsevierpure.comresearchgate.net

Research has shown that the bromination of 1-alkylazulenes, including 1-ethylazulene, with SMBI proceeds to afford the corresponding 3-bromo-1-alkylazulene derivatives in low to moderate yields. tandfonline.comtandfonline.com The efficiency of the reaction is significantly influenced by the solvent system. For instance, the bromination of azulene derivatives with SMBI in dichloromethane (B109758) often results in low yields. tandfonline.comresearchgate.netresearchgate.net However, conducting the reaction in a biphasic system of dichloromethane-water or in a protic solvent like ethanol (B145695) leads to substantially higher yields. tandfonline.comresearchgate.netresearchgate.net This enhancement is attributed to the hydrolysis of SMBI in the presence of water or alcohol to generate hypobromous acid or ethyl hypobromite, respectively, which act as potent sources of the bromonium cation that accelerates the electrophilic substitution. tandfonline.comtandfonline.com

Below is a table summarizing the results for the bromination of 1-ethylazulene and analogous 1-alkylazulenes with SMBI.

| Precursor | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1-Ethylazulene | SMBI | Dichloromethane-Water | 40 | 1 | 3-Bromo-1-ethylazulene | 41 |

| 1-Methylazulene | SMBI | Dichloromethane-Water | 40 | 1 | 3-Bromo-1-methylazulene | 35 |

| 1-Propylazulene | SMBI | Dichloromethane-Water | 40 | 1 | 3-Bromo-1-propylazulene | 28 |

This table is based on data presented in the study by Imafuku et al. tandfonline.com

Electrophilic Bromination Mechanisms and Selectivity Control

Radical Bromination of Dihydroazulene (B1262493) Precursors and Subsequent Aromatization

An alternative strategy involves the functionalization of a dihydroazulene (DHA) precursor, which can then be aromatized to the corresponding azulene. beilstein-journals.org This approach has been successfully used to synthesize 3-bromo-DHAs. elsevierpure.comresearchgate.net The process typically involves the radical bromination of a vinylheptafulvene (VHF), which is in equilibrium with its DHA isomer. beilstein-journals.org

The reaction uses a radical initiator, such as benzoyl peroxide, and a bromine source like N-bromosuccinimide (NBS) under photochemical conditions. beilstein-journals.orgresearchgate.net The radical bromination occurs on the VHF intermediate, and the resulting brominated VHF readily undergoes ring-closure to form the thermodynamically more stable 3-bromo-DHA. beilstein-journals.org Subsequent elimination and aromatization of the 3-bromo-DHA can then yield the desired bromoazulene skeleton. This multi-step sequence provides a pathway to bromoazulenes that are functionalized in the five-membered ring. elsevierpure.combeilstein-journals.orgthieme-connect.com

Electrochemical Halogenation Methods for Substituted Azulenes

Electrochemical methods offer another avenue for the halogenation of substituted azulenes. researchgate.net Studies on the electrochemical chlorination of 1-substituted azulenes have shown that when the azulene derivative has an electron-withdrawing group, leading to a higher oxidation potential than the chloride ion, 3-chloro derivatives are typically formed. researchgate.net This principle of electrochemical halogenation could be extended to bromination, providing a controlled method for introducing a bromine atom at the C3 position of appropriately substituted azulene precursors. The reaction mechanism and product distribution are highly dependent on the oxidation potentials of both the azulene compound and the halide ion. researchgate.netad-astra.ro

Alkylation Strategies for Brominated Azulene Precursors

An alternative synthetic route to 1-bromo-3-ethylazulene involves the introduction of the ethyl group onto a pre-existing bromoazulene scaffold. This strategy relies on modern cross-coupling reactions where a carbon-bromine bond is converted into a carbon-carbon bond.

For instance, 1,3-dibromoazulene (B1595116) can serve as a starting material. Through a regioselective coupling reaction, an ethyl group could be introduced at the C3 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful tools for this type of transformation. These reactions typically involve the coupling of an organometallic reagent (e.g., an ethyl-boronic acid derivative in the Suzuki reaction) with the bromoazulene in the presence of a palladium catalyst. The stability of bromoazulenes makes them suitable substrates for such coupling reactions. mdpi.com While much of the reported research focuses on coupling with aryl or ethynyl (B1212043) groups, the fundamental principles can be applied to alkylation as well. mdpi.commdpi.comnih.gov The success of this approach would depend on achieving regioselective coupling at one of the bromine-substituted positions.

Introduction of Ethyl Groups onto Brominated Azulene Scaffolds

One of the most direct conceptual approaches to 1-bromo-3-ethylazulene involves the functionalization of a pre-existing bromoazulene. The inherent reactivity of the azulene nucleus dictates that electrophilic aromatic substitution (SEAr) occurs preferentially at the 1- and 3-positions of the five-membered ring. acs.orgedurev.in

A plausible strategy begins with 1-bromoazulene (B3054544). The bromine atom at the 1-position deactivates the ring slightly but directs incoming electrophiles primarily to the C3 position. A standard method to introduce an ethyl group under these conditions is a two-step sequence involving a Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: Reacting 1-bromoazulene with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be expected to yield 1-bromo-3-acetylazulene.

Reduction: The resulting ketone can then be reduced to the corresponding ethyl group via established methods such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).

Alternatively, modern cross-coupling reactions provide a powerful tool for C-C bond formation. Bromoazulenes can serve as key building blocks in such transformations. beilstein-journals.org For instance, a 1,3-dibromoazulene could potentially undergo selective cross-coupling. By carefully choosing catalysts and reaction conditions, one might achieve a mono-coupling reaction with an ethylating agent (e.g., ethylboronic acid in a Suzuki coupling or diethylzinc (B1219324) in a Negishi coupling) to install the ethyl group at one position, leaving the bromine at the other. The synthesis of di- and poly-halogenated azulenes, which are precursors for these coupling reactions, has been previously described. nih.govd-nb.info

Functional Group Interconversion for Ethyl Substituent Installation

Functional group interconversion (FGI) is a cornerstone of organic synthesis and is central to the strategy of installing an ethyl group onto a brominated azulene scaffold. As outlined above, the most common application of FGI in this context is the reduction of a carbonyl group.

The transformation of 1-bromo-3-acetylazulene to 1-bromo-3-ethylazulene is a critical FGI step. The choice of reduction method is important to avoid side reactions, such as reduction of the bromo-substituent or the azulene core itself.

Table 1: Common Reduction Methods for Carbonyl to Alkane Conversion

| Reduction Method | Reagents | Typical Conditions | Considerations for Azulene Substrate |

|---|---|---|---|

| Wolff-Kishner | Hydrazine (N₂H₄), KOH or KOtBu | High temperature (e.g., in diethylene glycol) | The strong basic conditions are generally well-tolerated by the azulene core and C-Br bond. |

| Clemmensen | Zinc-mercury amalgam (Zn(Hg)) | Strong acid (concentrated HCl) | The highly acidic conditions may cause degradation or rearrangement of the sensitive azulene system. |

| Catalytic Hydrogenation | H₂, Pd/C | High pressure, elevated temperature | Can lead to reduction of the azulene rings and potential hydrodebromination (loss of bromine). |

Beyond carbonyl reduction, other FGIs are conceivable. For example, a Vilsmeier-Haack reaction on 1-bromoazulene could install a formyl group at the 3-position (1-bromo-3-formylazulene). This aldehyde could then be converted to the target ethyl group through a Wittig reaction with ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) followed by hydrogenation of the resulting double bond. The potential for functional group interconversions allows for strategic diversification from a common intermediate. rsc.org

Ring-Forming Reactions for the Construction of the Azulene Core with Desired Substitution

An alternative to modifying a pre-formed azulene is to construct the bicyclic core with the desired bromo and ethyl substituents incorporated from the start. This approach often provides better control over regiochemistry.

Annulation Strategies Utilizing Cyclopentadienyl (B1206354) and Cycloheptatrienyl Systems

Classic and modern annulation reactions build the azulene skeleton by fusing five- and seven-membered ring precursors.

Ziegler-Hafner Azulene Synthesis: This venerable method involves the condensation of a cyclopentadienyl anion with a pyridinium (B92312) salt, which acts as a precursor for the seven-membered ring. mdpi.com To synthesize 1-bromo-3-ethylazulene, one could envision using an ethyl-substituted cyclopentadienyl anion reacting with a Zincke aldehyde derivative engineered to install a bromine atom on the resulting seven-membered ring. However, controlling the final positions on the azulene core can be challenging, as substituents on the cyclopentadienyl anion can lead to mixtures of 1- and 2-substituted azulenes. mdpi.com

Ring Expansion-Annulation: More modern strategies, such as the Danheiser ring expansion-annulation, offer regioselective routes to substituted azulenes from readily available benzenoid starting materials. mit.edu This method could potentially be adapted by using appropriately substituted precursors to generate the desired bromoethylated product.

Palladium-Catalyzed Annulations: Recent advances include palladium-catalyzed [3+2] and [5+2] annulation reactions. pku.edu.cnnih.gov For instance, a [3+2] annulation of alkynes with concomitant aromatic ring expansion provides a concise route to the azulene core. pku.edu.cn A hypothetical route could involve the cross-annulation of two different alkynes, one bearing an ethyl group and the other a precursor to the bromo-substituent, to assemble the target molecule.

Multicomponent Reactions (MCRs) for Azulene Core Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, represent a highly efficient synthetic strategy. nih.govmdpi.com While specific MCRs for 1-bromo-3-ethylazulene are not established, the principles of MCRs can be applied to design a hypothetical convergent synthesis.

An imine-initiated MCR, for example, could be envisioned. nih.gov A potential sequence might involve the reaction of an ethyl-substituted aldehyde, an amine, and a suitable cyclopentadienyl-derived nucleophile. The resulting intermediate could then undergo cyclization and aromatization to form the azulene core. The introduction of bromine could be achieved by using a brominated starting material or by a subsequent selective bromination step. The power of MCRs lies in their ability to rapidly build molecular complexity and create diverse molecular libraries from simple building blocks. beilstein-journals.org

Synthesis from 2H-Cyclohepta[b]furan-2-ones and Related Heterocycles

One of the most versatile and frequently used methods for synthesizing substituted azulenes involves the reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich species. mdpi.comdntb.gov.uanih.gov This approach, often referred to as the Nozoe synthesis, typically proceeds via an [8+2] cycloaddition mechanism.

The reaction of 2H-cyclohepta[b]furan-2-ones with enamines is particularly effective for creating 1,2,3-trisubstituted azulenes. mdpi.com To obtain a 1,3-disubstituted azulene like the target compound, specific enamines are required. A strategy for 1-bromo-3-ethylazulene could involve:

Synthesis of a Bromo-Substituted Precursor: A bromo-substituted 2H-cyclohepta[b]furan-2-one would be required. These can often be prepared from substituted tropones.

Reaction with an Enamine: The key step would be the reaction of this bromo-precursor with an enamine that introduces the ethyl group. The reaction of 2H-cyclohepta[b]furan-2-one with an enamine prepared from 2-butanone (B6335102) has been shown to produce ethyl-substituted azulenes. mdpi.com

The reaction involves an initial [8+2] cycloaddition, followed by decarboxylation and elimination of the amine to yield the final azulene product. The substituents on both the cycloheptafuranone and the enamine determine the final substitution pattern on the azulene.

Table 2: Synthesis of Azulenes from 2H-Cyclohepta[b]furan-2-one and Enamines mdpi.com

| 2H-Cyclohepta[b]furan-2-one | Carbonyl for Enamine | Amine for Enamine | Resulting Azulene Product |

|---|---|---|---|

| Unsubstituted | Acetaldehyde | Diethylamine | Azulene (parent) |

| 3-Methoxycarbonyl | Acetaldehyde | Diethylamine | 1-Methoxycarbonylazulene |

| Unsubstituted | 2-Butanone | Pyrrolidine | 1-Ethyl-2-methylazulene |

This table illustrates the principle of how different starting materials can be used to control the substitution pattern on the resulting azulene core based on the Yasunami-Takase method.

This method's modularity makes it a powerful tool for accessing a wide range of substituted azulenes, including, in principle, bromoethylated analogs.

Reactivity and Mechanistic Studies of 1 Bromo 3 Ethylazulene

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the azulene (B44059) core. The unique electronic properties of azulene, a non-benzenoid aromatic hydrocarbon, influence its reactivity in these transformations. The compound 1-bromo-3-ethylazulene serves as a key substrate in many of these reactions, allowing for the introduction of a wide range of substituents at the 1-position of the azulene ring.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org In the context of azulene chemistry, this reaction has been employed for the arylation and heteroarylation of bromoazulenes, including 1-bromo-3-ethylazulene.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organohalide to a Pd(0) complex. wikipedia.orglibretexts.org This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base, which plays a crucial role in activating the organoboron compound. wikipedia.org

Research has demonstrated the successful Suzuki-Miyaura coupling of bromoazulenes with various aryl and heteroaryl boronic acids. For instance, the coupling of 2- and 6-haloazulenes with thiophene (B33073) derivatives has been achieved using a palladium catalyst. rsc.org Similarly, the synthesis of 1,2,3-triarylazulenes has been accomplished through a double Suzuki coupling of diiodoazulene derivatives with arylboronic acids. rsc.org These examples highlight the utility of the Suzuki-Miyaura reaction for creating complex azulene-containing architectures.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2- and 6-Haloazulenes | Thiophene derivatives | Palladium catalyst | 2- and 6-Thienylazulenes | rsc.org |

| Diiodoazulene derivatives | Arylboronic acids | Pd(dppf)Cl₂·CH₂Cl₂ | 1,2,3-Triarylazulenes | rsc.org |

The choice of catalyst system, particularly the palladium source and the ancillary ligand, is critical for the success of Suzuki-Miyaura coupling reactions involving azulenes. organic-chemistry.orgnih.gov Different palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, can be used. libretexts.org The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov

For the Suzuki-Miyaura coupling of haloazulenes, various phosphine-based ligands have been investigated. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher reaction efficiency. nih.gov In the synthesis of 1,2,3-triarylazulenes, [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was found to be an effective catalyst. rsc.orgresearchgate.net The dppf ligand is known to promote the coupling of a wide range of substrates.

The development of new catalyst systems continues to expand the scope of azulene functionalization. For instance, palladacycle catalysts have emerged as highly active and stable alternatives for Suzuki-Miyaura couplings. libretexts.org These catalysts have shown excellent performance in the coupling of various aryl and heteroaryl chlorides. tcichemicals.com

| Catalyst | Ligand | Application | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Synthesis of 1,2,3-triarylazulenes | rsc.orgresearchgate.net |

| Pd(OAc)₂ | PCy₃ | Coupling of aryl and vinyl triflates | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | Coupling of aryl and vinyl halides | organic-chemistry.org |

| Pd(Amphos)₂Cl₂ | Amphos | Coupling of heteroaryl chlorides | tcichemicals.com |

Regioselective functionalization of the azulene scaffold is a key challenge in the synthesis of specifically substituted derivatives. The use of boronated intermediates, such as azulenylboronic acids and esters, provides a powerful strategy to control the position of substitution.

Iridium-catalyzed C-H borylation of azulene has been shown to selectively introduce a boryl group at the 2-position. acs.orgnih.gov This azulen-2-ylboronic acid pinacol (B44631) ester can then be used in subsequent Suzuki-Miyaura coupling reactions to introduce a variety of substituents at this specific position. acs.orgresearchgate.net This two-step sequence of borylation followed by cross-coupling allows for the synthesis of 2-substituted azulenes that are difficult to access by other methods. researchgate.net

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that utilizes organotin compounds as the organometallic partner. lookchem.com This reaction is known for its tolerance of a wide range of functional groups. lookchem.com

In azulene chemistry, the Stille coupling has been successfully employed for the synthesis of various substituted azulenes. The preparation of the first versatile organotin reagents of azulenes, namely 6-(tri-n-butylstannyl)azulenes, has been reported. lookchem.comrsc.org These stannylazulenes were prepared via a Pd(0)-catalyzed direct stannylation of 6-bromoazulenes. lookchem.comrsc.org

These azulenyltin reagents have been shown to be effective in Stille cross-coupling reactions with aryl and azulenyl halides, affording 6-aryl- and biazulenes in good yields. lookchem.comrsc.org This methodology provides a valuable tool for the functionalization of the seven-membered ring of the azulene nucleus, which is often more challenging to functionalize compared to the five-membered ring. lookchem.com

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. wikipedia.orgsigmaaldrich.com Organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which can lead to higher functional group tolerance. sigmaaldrich.comresearchgate.net

A mild and effective method for the synthesis of functionalized azulenes via Negishi cross-coupling of bromoazulenes has been described. thieme-connect.com This method allows for the coupling of bromoazulenes with a variety of functionalized aromatic, heterocyclic, benzylic, and alkylic organozinc reagents, producing substituted azulenes in good yields. thieme-connect.com A key advantage of this protocol is its tolerance of various functional groups, including ethoxycarbonyl, cyano, methoxy, fluoro, chloro, and bromo groups. thieme-connect.com

Furthermore, a one-pot procedure for the introduction of two different substituents at the 1- and 3-positions of the azulene ring through sequential cross-coupling reactions has been developed, showcasing the versatility of the Negishi coupling in azulene chemistry. thieme-connect.com

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the synthesis of ethynylated compounds. mdpi.com

In the realm of azulene chemistry, the Sonogashira coupling has been utilized for the ethynylation of haloazulenes. The reaction of bromoazulenes with terminal alkynes, such as ethynylbenzene and ethynyltrimethylsilane, under Sonogashira-Hagihara conditions, has been reported to produce the corresponding ethynylazulenes. mdpi.com This reaction has been applied to the synthesis of various azulene derivatives containing ethynyl (B1212043) groups, which are valuable building blocks for the construction of more complex oligo- and polyazulene structures. d-nb.info

The ethynylation of azulenes at different positions, including the five- and seven-membered rings, has been achieved through this methodology, demonstrating its broad applicability in the synthesis of functionalized azulenes. mdpi.comd-nb.info

| Coupling Reaction | Organometallic Reagent | Typical Substrate | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | 1-Bromo-3-ethylazulene | Arylated/Heteroarylated azulenes |

| Stille | Organotin | 6-Bromoazulene | 6-Aryl- and Biazulenes |

| Negishi | Organozinc | Bromoazulenes | Functionalized azulenes |

| Sonogashira | Terminal alkyne | Haloazulenes | Ethynylazulenes |

Catalyst Systems and Ligand Effects in Azulene Cross-Coupling

Scope and Limitations of Cross-Coupling at Brominated Azulene Positions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but their application to brominated azulene positions has specific scopes and limitations. The reactivity of azulenyl halides, such as 1-bromo-3-ethylazulene, can be challenging due to their instability and the potential for side reactions. nih.gov

One of the primary challenges is the stability of the azulenyl halide itself. These compounds can be difficult to prepare in pure form and may decompose under the reaction conditions required for many cross-coupling protocols. nih.gov This instability can lead to lower yields and the formation of byproducts, complicating purification. nih.gov For instance, attempts to use crude mixtures of 1-halo and 1,3-dihaloazulenes in coupling reactions have resulted in the formation of doubly coupled products and higher oligomers, which are often difficult to separate from the desired product. nih.gov

The choice of catalyst and ligands is crucial for successful cross-coupling with brominated azulenes. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been the most extensively studied. nih.govmt.com However, the success of these reactions is highly dependent on the ligand used to stabilize the palladium catalyst and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. mt.comresearchgate.net The use of bulky, electron-rich phosphine ligands has shown promise in improving the efficiency of these reactions. nih.gov

Another limitation is the potential for β-hydride elimination, a common side reaction in cross-coupling reactions involving alkyl halides. researchgate.net This can be particularly problematic when coupling with alkyl partners. The development of new catalytic systems that can suppress this side reaction is an active area of research. core.ac.uk

To circumvent the instability of azulenyl halides, alternative electrophilic coupling partners have been explored. Azulenesulfonium salts, for example, have been introduced as stable and versatile pseudohalides for cross-coupling reactions. nih.gov These salts are readily prepared from the corresponding azulenes and can be used in Suzuki-Miyaura reactions with a wide range of coupling partners, offering a significant advantage over the use of unstable azulenyl halides. nih.gov

The table below summarizes some of the key factors influencing the scope and limitations of cross-coupling reactions at brominated azulene positions.

| Factor | Scope | Limitations |

| Azulenyl Halide Stability | Can be used in some cross-coupling reactions. nih.gov | Often unstable and difficult to purify, leading to side reactions and low yields. nih.gov |

| Catalyst System | Palladium-based catalysts with appropriate ligands are effective. nih.govmt.com | Requires careful optimization of catalyst and ligand to achieve good results. researchgate.net |

| Side Reactions | Formation of new C-C bonds is achievable. | Prone to β-hydride elimination and formation of oligomeric byproducts. nih.govresearchgate.net |

| Alternative Reagents | Azulenesulfonium salts offer a more stable alternative to azulenyl halides. nih.gov | May require specific reaction conditions. nih.gov |

Other Transformation Reactions

Reactions with Organometallic Derivatives (e.g., Grignard Reagents, Halogen-Metal Exchange)

The reaction of 1-bromo-3-ethylazulene with organometallic derivatives, particularly Grignard reagents and through halogen-metal exchange, provides a pathway to introduce a variety of functional groups onto the azulene core.

Grignard Reagents: Grignard reagents (RMgX) are strong nucleophiles and bases that react with a wide range of electrophiles. wvu.eduopenstax.org In the context of brominated azulenes, the carbon-bromine bond can be a target for nucleophilic attack or, more commonly, the Grignard reagent can be formed from the bromoazulene itself. The reaction of an alkyl or aryl halide with magnesium metal in an ether solvent yields the corresponding Grignard reagent. openstax.org This azulenyl Grignard reagent can then be reacted with various electrophiles to introduce new substituents.

However, the reaction of Grignard reagents with azulene derivatives can be complex. For instance, in studies with diethyl azulene-1,3-dicarboxylate, Grignard reagents were found to react at the 2-, 4-, and 6-positions, with the regioselectivity influenced by steric hindrance. rsc.org

Halogen-Metal Exchange: Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is a particularly useful method for preparing organolithium reagents from organobromides. wikipedia.org The reaction is typically fast and kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org

For 1-bromo-3-ethylazulene, treatment with an organolithium reagent like n-butyllithium at low temperatures can lead to a halogen-lithium exchange, forming a 1-lithio-3-ethylazulene intermediate. tcnj.edu This lithiated species is a powerful nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups at the 1-position. The success of this reaction often depends on the stability of the lithiated intermediate, which can be influenced by temperature and the presence of chelating groups. wikipedia.orgmdpi.com

The table below outlines the key aspects of these transformations.

| Reaction Type | Reagent | Product | Key Considerations |

| Grignard Reaction | Mg, R-X | Azulene-MgBr | Formation of an organomagnesium compound for further reactions. openstax.org |

| Halogen-Metal Exchange | n-BuLi | Azulene-Li | Formation of a highly reactive organolithium intermediate. wikipedia.orgtcnj.edu |

Coupling with Unsaturated Systems (e.g., α,β-Unsaturated Ketones)

The coupling of 1-bromo-3-ethylazulene with unsaturated systems, such as α,β-unsaturated ketones, represents a valuable method for constructing more complex molecular architectures. These reactions typically proceed through a conjugate addition mechanism, where a nucleophile adds to the β-carbon of the unsaturated system. openstax.org

In the case of 1-bromo-3-ethylazulene, it can first be converted to a more nucleophilic organometallic species, such as an organocuprate, which is known to be effective for 1,4-additions to α,β-unsaturated ketones. openstax.org This two-step process would involve the initial formation of an azulenyl Grignard or lithium reagent, followed by transmetalation with a copper(I) salt to generate the organocuprate. This species would then react with the α,β-unsaturated ketone to form a new carbon-carbon bond at the β-position.

Alternatively, palladium-catalyzed coupling reactions can be employed to directly couple the bromoazulene with an α,β-unsaturated system. The choice of catalyst and reaction conditions is critical to favor the desired conjugate addition product over other potential side reactions.

The synthesis of α,β-unsaturated ketones themselves can be achieved through various methods, including the bromination of saturated ketones followed by elimination. nih.gov This provides a wide range of potential coupling partners for the azulene derivative.

The table below details the potential coupling of 1-bromo-3-ethylazulene with an α,β-unsaturated ketone.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| 1-Bromo-3-ethylazulene (as an organocuprate) | α,β-Unsaturated Ketone | Conjugate Addition | 1-(3-Oxoalkyl)-3-ethylazulene |

| 1-Bromo-3-ethylazulene | α,β-Unsaturated Ketone | Palladium-Catalyzed Coupling | 1-(1-Alkenyl)-3-ethylazulene or conjugate addition product |

Post-Condensation Transformations of Azulene Adducts

Following the initial coupling or condensation reactions that form azulene adducts, further transformations can be carried out to modify the newly introduced substituents or the azulene core itself. These post-condensation transformations are crucial for building molecular complexity and accessing a wider range of functionalized azulene derivatives.

For example, if the initial reaction introduces a ketone functionality, this group can be subjected to a variety of subsequent reactions. It can be reduced to an alcohol, converted to an alkene via a Wittig reaction, or used as a handle for further carbon-carbon bond-forming reactions.

If the initial adduct contains an ester group, it can be hydrolyzed to a carboxylic acid, which can then be converted to an amide, an acid chloride, or other derivatives. The ester can also be reduced to an alcohol. masterorganicchemistry.com

In cases where the azulene adduct is formed through a reaction like a MacDonald-type "3 + 1" condensation, which has been used to prepare azuliporphyrins, the resulting macrocycle can undergo further modifications. researchgate.net These can include regioselective alkylation or oxidation to introduce new properties to the porphyrinoid system. researchgate.net

The specific post-condensation transformations will depend on the functional groups present in the azulene adduct and the desired final product. The table below provides some examples of such transformations.

| Initial Adduct Functional Group | Transformation Reaction | Resulting Functional Group |

| Ketone | Reduction (e.g., with NaBH4) | Alcohol |

| Ketone | Wittig Reaction | Alkene |

| Ester | Hydrolysis | Carboxylic Acid |

| Ester | Reduction (e.g., with LiAlH4) | Alcohol |

| Pyrrole in a macrocycle | Alkylation | N-Alkylpyrrole |

Theoretical and Computational Chemistry Studies of 1 Bromo 3 Ethylazulene

Electronic Structure and Aromaticity Calculations

The unique electronic nature of the azulene (B44059) core, a non-alternant aromatic hydrocarbon, is the foundation for the properties of its derivatives. nih.govarxiv.org Composed of a fused electron-rich five-membered ring and an electron-deficient seven-membered ring, azulene exhibits a significant ground-state dipole moment, a feature that distinguishes it from its isomer, naphthalene. mdpi.com This inherent polarization dictates much of its reactivity and electronic behavior. nih.gov

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecules like azulene derivatives. acs.orgresearchgate.net Methods such as B3LYP, often paired with basis sets like 6-31G* or def2-TZVP, are frequently employed to optimize molecular geometries and calculate electronic properties. chem-soc.siresearchgate.netresearchgate.net For more accurate energy calculations, higher-level methods like Møller-Plesset perturbation theory (MP2) are sometimes used. chem-soc.siresearchgate.net

These computational approaches have been successfully used to investigate the structures, stability, and aromaticity of numerous azulene derivatives. researchgate.netresearchgate.net For 1-bromo-3-ethylazulene, these methods would predict a planar azulene core with the bromo and ethyl substituents lying in or very near the plane of the bicyclic system. The calculations would provide optimized bond lengths, bond angles, and dihedral angles, forming the basis for further electronic analysis.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties. mdpi.comthejamesonlab.com In azulene, the HOMO and LUMO are primarily localized on different atoms of the rings, which is a key feature of non-alternant hydrocarbons. arxiv.orgthejamesonlab.com The HOMO tends to have high coefficients on the five-membered ring, particularly at the 1 and 3 positions, while the LUMO is more distributed over the seven-membered ring. mdpi.comthejamesonlab.com This distribution explains why the five-membered ring is nucleophilic and prone to electrophilic attack. mdpi.commdpi.com

The HOMO-LUMO energy gap is a crucial parameter, influencing the molecule's color and electronic transitions. rhhz.net Azulene is known for its distinctive blue color, which arises from an unusual S2-S0 fluorescence, a consequence of its small S0-S1 energy gap. thejamesonlab.comrhhz.net Computational methods can accurately predict these orbital energies and the resulting gap.

For substituted azulenes, the nature and position of the substituents modulate the frontier orbitals. Below is a representative table illustrating how different substituents can affect the HOMO and LUMO energies of the azulene core, based on data from various computational studies.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Azulene | -5.65 | -1.15 | 4.50 | DFT/B3LYP |

| 1,3-Difluoroazulene | -5.89 | -1.39 | 4.50 | AM1 |

| 2,6-Dimethylazulene | -5.45 | -1.28 | 4.17 | DFT/B3LYP |

| 6-Alkoxy-2-bromoazulene | -5.51 | -1.72 | 3.79 | DFT/B3LYP |

This table presents illustrative data compiled from various sources and is intended to show general trends. Exact values vary with the computational method. thejamesonlab.comtandfonline.comresearchgate.net

Perturbations Introduced by Bromo and Ethyl Substituents

The bromo and ethyl groups at the 1 and 3 positions of the azulene core in 1-bromo-3-ethylazulene introduce specific electronic perturbations.

Ethyl Group (at C3): As an alkyl group, the ethyl substituent is a weak electron-donating group through an inductive effect. This donation of electron density to the five-membered ring would slightly raise the energy of the HOMO, which has significant density at the C3 position. thejamesonlab.com

Bromo Group (at C1): The bromine atom has competing effects. It is inductively electron-withdrawing due to its high electronegativity, but it can also be a weak π-donor through resonance, donating lone-pair electrons into the ring. For halogens on aromatic rings, the inductive effect typically dominates, leading to a net withdrawal of electron density and a lowering of the HOMO energy. royalsocietypublishing.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates and the calculation of activation barriers. acs.orgchem-soc.si

Investigation of Electrophilic Substitution Pathways

The reactivity of azulene in electrophilic aromatic substitution is well-established, both experimentally and theoretically. Computational studies consistently confirm that electrophilic attack occurs preferentially at the 1 and 3 positions of the five-membered ring. chem-soc.siresearchgate.net This regioselectivity is driven by the stability of the resulting cationic intermediate (a Wheland-type intermediate or arenium ion), where the positive charge is delocalized within the aromatic tropylium (B1234903) cation-like seven-membered ring. chem-soc.si Calculations of activation energies for electrophilic attack at different positions show the lowest barriers for substitution at C1/C3. chem-soc.siresearchgate.net

For 1-bromo-3-ethylazulene, the 1 and 3 positions are already occupied. Further electrophilic substitution would likely target other positions on the azulene nucleus. The directing effects of the existing substituents would come into play. The ethyl group is an ortho-, para- director, though its influence is weak. The bromo group is also an ortho-, para- director but deactivating. Computational modeling could predict the most likely site for a subsequent electrophilic attack by calculating the activation energies for substitution at each available position (e.g., C2, C5, C7), taking into account the combined electronic and steric effects of the bromo and ethyl groups.

Computational Probing of Cross-Coupling Reaction Intermediates and Transition States

The bromine atom at the C1 position makes 1-bromo-3-ethylazulene an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rhhz.net This reaction is a powerful method for forming new carbon-carbon bonds. sioc-journal.cn

Computational DFT studies have extensively investigated the mechanism of the Suzuki-Miyaura reaction. nih.govrsc.org The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (the C1-Br bond in this case) to form a Pd(II) intermediate. This is often the rate-determining step. sioc-journal.cnkaust.edu.sa

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The role of the base in this step is crucial and has been the subject of detailed computational analysis. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. sioc-journal.cn

Computational modeling of the Suzuki-Miyaura coupling of 1-bromo-3-ethylazulene would involve calculating the free energy profile of this entire catalytic cycle. This would allow for the identification of the rate-limiting step and an understanding of how the electronic properties of the azulene ring influence the reaction kinetics. For instance, the electron-rich nature of the azulene core could affect the rate of oxidative addition of the C1-Br bond to the palladium catalyst. researchgate.net Such studies provide fundamental insights that can help in optimizing reaction conditions and designing more efficient catalytic systems for the synthesis of complex azulene-based materials. kaust.edu.sa

In-Depth Analysis of 1-Bromo-3-ethylazulene Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound 1-bromo-3-ethylazulene. Despite a targeted search for research pertaining to its reaction pathways, intermolecular interactions, and surface adsorption behavior, no dedicated studies detailing these aspects for this particular molecule could be identified.

The investigation sought to uncover detailed findings in the following specialized areas:

Reaction Path Sampling: This computational technique is employed to understand the mechanisms and predict the outcomes of chemical reactions. nih.gov It involves analyzing potential energy surfaces to identify the most likely routes a reaction will follow. nih.gov Information on the application of methods like transition interface sampling or forward flux sampling to 1-bromo-3-ethylazulene is currently not present in the public domain. nih.gov

Intermolecular Interactions and Surface Adsorption: The study of how molecules interact with each other and with material surfaces is crucial for applications in materials science and catalysis. Specifically, the adsorption dynamics of 1-bromo-3-ethylazulene on surfaces such as silicon (Si(001)) have not been computationally explored. Such studies for other molecules, like acetylene (B1199291) and ethylene (B1197577) on Si(001), have provided insights into bond insertion mechanisms and the role of molecular orbitals in surface reactivity. mdpi.com

Donor-Acceptor and Shared-Electron Bonding: The electronic nature of a molecule, characterized by its ability to donate or accept electrons, governs its chemical behavior and properties. chemrxiv.orgnih.gov Analysis of these interactions, often performed using methods like Natural Bond Orbital (NBO) analysis, provides a deeper understanding of bonding within a molecule and with other species. wisc.edu Covalent bonding arises from the sharing of electrons between atoms, a fundamental concept in understanding molecular structure. libretexts.orgsparkl.meibchem.com However, specific computational analyses detailing the donor-acceptor characteristics and shared-electron bonding patterns of 1-bromo-3-ethylazulene are not available.

Due to the absence of specific research data for 1-bromo-3-ethylazulene in these key computational chemistry domains, a detailed article conforming to the requested scientific depth and structure cannot be generated at this time. Further experimental and theoretical research is required to elucidate the specific chemical and physical properties of this azulene derivative.

Applications of 1 Bromo 3 Ethylazulene As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Azulene-Containing Architectures

The strategic placement of a bromo and an ethyl group on the azulene (B44059) core in 1-bromo-3-ethylazulene provides a powerful handle for synthetic chemists. The bromo substituent at the electron-rich 1-position serves as an excellent leaving group for various cross-coupling reactions, while the ethyl group at the 3-position can influence the steric and electronic properties of the resulting molecules. This dual functionality allows for the precise and controlled elaboration of the azulene scaffold into a diverse array of complex structures.

The development of π-conjugated systems based on repeating azulene units, known as oligoazulenes, has garnered significant interest due to their potential applications in organic electronics. frontiersin.orgbeilstein-journals.org The synthesis of such systems often relies on the iterative coupling of azulene monomers. While specific examples detailing the direct use of 1-bromo-3-ethylazulene in the synthesis of oligoazulenes are not prevalent in the reviewed literature, the general strategies for forming biazulenes and terazulenes often involve the coupling of halogenated azulenes. mdpi.com For instance, the synthesis of [6,6′]biazulenes and 1,6′:3,6″-terazulenes has been reported, highlighting the feasibility of connecting azulene moieties. mdpi.com These methods could, in principle, be adapted to utilize 1-bromo-3-ethylazulene to create oligoazulenes with tailored electronic and steric properties imparted by the ethyl group. The reactivity of the bromo group would be central to facilitating the necessary carbon-carbon bond formations to link the azulene units.

The fusion of the azulene core with other aromatic rings to form extended polycyclic aromatic hydrocarbons (PAHs) represents a significant area of research, driven by the unique optoelectronic properties of these molecules. rsc.orgsioc-journal.cn Synthetic strategies to achieve this often involve annulation reactions where the azulene unit is a key component. Although direct examples employing 1-bromo-3-ethylazulene were not explicitly found, the general principles of PAH synthesis suggest its potential utility. For instance, palladium-catalyzed [3+3] annulation methods have been developed for the synthesis of PAHs from smaller aromatic fragments. rsc.org In such a scheme, 1-bromo-3-ethylazulene could potentially serve as a precursor, where the bromo group facilitates the coupling reaction to build up the larger polycyclic system. The synthesis of various PAHs, including derivatives of perylene, has been demonstrated using related approaches with other brominated aromatic compounds. rsc.org The incorporation of the azulene moiety into these larger π-systems is of interest for modulating their electronic and photophysical properties. nih.govnih.gov

The integration of azulene with heterocyclic moieties has led to the development of novel compounds with diverse applications, including in materials science. nih.gov The synthesis of these conjugates can be achieved through various methods, including electrophilic substitution, condensation, cyclization, and transition metal-catalyzed cross-coupling reactions. nih.gov The bromo substituent in 1-bromo-3-ethylazulene makes it an ideal candidate for cross-coupling reactions to form direct bonds with heterocyclic rings. For example, the synthesis of pyrrolo[3,2-b]pyrroles bearing two azulene moieties has been described, where the azulene units were introduced at specific positions on the heterocyclic core. mdpi.com While this specific example may not have started from 1-bromo-3-ethylazulene, it illustrates the general strategy of using a halogenated azulene to construct such conjugates. The ethyl group in 1-bromo-3-ethylazulene would offer a way to fine-tune the properties of the final azulene-heterocycle conjugate.

Elaboration of the Azulene Nucleus into Polycyclic Aromatic Hydrocarbons (PAHs)

Precursor in the Development of Functional Organic Frameworks

The unique structural and electronic features of azulene make it an attractive component for the design of functional organic frameworks. These frameworks can have applications in areas such as gas storage, catalysis, and sensing.

The assembly of azulene-based scaffolds is crucial for exploring new areas of chemical research, including the development of novel ligands and sensors. frontiersin.org The ability to functionalize the azulene core at specific positions is key to creating these tailored scaffolds. 1-Bromo-3-ethylazulene, with its defined substitution pattern, serves as a valuable starting material for this purpose. The bromo group can be transformed into a variety of other functional groups or used as a handle for coupling to other molecular fragments, enabling the construction of complex, three-dimensional structures. This versatility allows for the systematic investigation of structure-property relationships in azulene-containing systems.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The classical syntheses of substituted azulenes, such as the Ziegler-Hafner method, often require harsh conditions and can result in low yields and mixtures of isomers. beilstein-journals.orgmdpi.com While methods for preparing various alkylated and halogenated azulenes exist, a dedicated, high-yield synthesis for 1-bromo-3-ethylazulene is not extensively documented in current literature. Future research should prioritize the development of more efficient and sustainable synthetic routes.

Modern synthetic organic chemistry offers powerful tools that could be adapted for this purpose. Transition metal-catalyzed cross-coupling reactions and C-H activation strategies represent a frontier for azulene (B44059) functionalization. mdpi.comnih.gov For instance, a potential sustainable approach could involve the direct, regioselective C-H bromination and ethylation of the azulene core, bypassing multi-step sequences that generate significant waste. Catalytic systems, possibly using palladium, copper, or iron, could be developed to achieve this with high precision. mdpi.commdpi.com A bismuth-catalyzed cyclization of specific alkene precursors has also been shown as an efficient method for creating azulene-embedded nanographenes and could be conceptually adapted for smaller, functionalized azulenes. nih.gov

The development of a robust synthetic protocol would not only provide reliable access to 1-bromo-3-ethylazulene but also enable the synthesis of a library of related derivatives for structure-property relationship studies.

Table 1: Comparison of Potential Synthetic Approaches for 1-bromo-3-ethylazulene

| Methodology | Potential Advantages | Potential Challenges |

| Classical (e.g., Hafner-type) | Established conceptual framework. | Low yields, harsh conditions, poor regioselectivity, multiple steps. |

| Transition-Metal Catalysis | High efficiency and selectivity, milder reaction conditions. | Catalyst cost and sensitivity, optimization of ligands and conditions required. |

| Direct C-H Functionalization | Atom economy, reduced synthetic steps, sustainability. | Achieving high regioselectivity on the azulene core, catalyst development. |

| Flow Chemistry Synthesis | Improved safety, scalability, precise control over reaction parameters. | Requires specialized equipment, initial optimization can be intensive. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The 1-bromo-3-ethylazulene scaffold possesses two key handles for chemical modification: the C1-bromo substituent and the activated C-H positions on the azulene rings. The bromo group is a versatile anchor for a variety of cross-coupling reactions. While Sonogashira and Suzuki couplings are well-established for bromoazulenes to create extended π-systems, mdpi.comsmolecule.com the specific influence of the C3-ethyl group on the reactivity of the C1-bromo position in 1-bromo-3-ethylazulene remains an unexplored area.

Future investigations could explore:

Orthogonal Functionalization: Developing conditions that allow for selective reactions at the C1-bromo position without affecting other potentially reactive C-H bonds on the ring, or vice-versa.

Unconventional Couplings: Moving beyond standard Suzuki and Sonogashira reactions to explore more novel transformations, such as Buchwald-Hartwig amination to introduce nitrogen-containing functionalities or photocatalyzed couplings under mild conditions. smolecule.com

Post-Coupling Modifications: Investigating the reactivity of the azulene core after a complex moiety has been introduced at the C1-position. The electronic properties of the system will be significantly altered, potentially opening up new reaction pathways at other positions on the ring system.

The ethyl group at the C3 position is not merely a passive substituent. Its electron-donating nature and steric bulk can influence the regioselectivity and rate of subsequent reactions on the azulene nucleus. A systematic study of these electronic and steric effects would provide a deeper understanding of the reactivity of substituted azulenes.

Advanced Computational Predictions for Rational Design and Synthesis of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic structure, stability, and spectral properties of novel molecules before their synthesis. mdpi.comjchemrev.com For azulene derivatives, computational methods have been used to understand their unique anti-Kasha fluorescence behavior and to design molecules with specific electronic properties. nih.govacs.org

This predictive power can be harnessed for the rational design of 1-bromo-3-ethylazulene derivatives. Future research should leverage advanced computational models to:

Predict Electronic and Optical Properties: Calculate the HOMO-LUMO gap, dipole moment, and absorption spectra for a virtual library of derivatives where the bromo group is replaced by various functional moieties. This allows for the pre-selection of candidates with desirable characteristics for applications like organic photovoltaics or as pH sensors. mdpi.comresearchgate.net

Model Reaction Pathways: Simulate the transition states and energetics of potential synthetic reactions to optimize conditions and predict the most likely products, saving significant experimental time and resources.

Design for Self-Assembly: Predict intermolecular interactions to design derivatives capable of forming highly ordered supramolecular structures, which are of interest for organic field-effect transistors (OFETs) and other electronic devices. researchgate.net

By combining computational predictions with targeted synthetic efforts, the exploration of 1-bromo-3-ethylazulene's chemical space can be accelerated, leading to the discovery of new materials with tailored functionalities.

Table 2: Hypothetical Computationally-Predicted Properties of 1-bromo-3-ethylazulene Derivatives

| Derivative (at C1-position) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Potential Application |

| -Br (Parent Compound) | -5.85 | -1.90 | 3.95 | Synthetic Intermediate |

| -CN (Cyano) | -6.20 | -2.50 | 3.70 | Electron Acceptor Material |

| -NH₂ (Amino) | -5.40 | -1.75 | 3.65 | Hole Transport Material, Sensor |

| -C≡C-Ph (Phenylethynyl) | -5.70 | -2.10 | 3.60 | Organic Emitter, Molecular Wire |

| -Thiophene | -5.65 | -2.05 | 3.60 | Organic Semiconductor (OFET) |

Note: The values in this table are illustrative examples based on general trends in azulene chemistry and are intended to represent the type of data that would be generated through computational studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromo and ethyl groups at the 1- and 3-positions of azulene?

- Methodological Answer : The introduction of substituents at the 1- and 3-positions of azulene can be achieved via π-conjugated linkers, such as p-phenylene or m-phenylene, to enable electronic communication between the azulene core and functional groups. For example, Zn-DPA receptor motifs were appended to azulene via these linkers, with synthesis confirmed by X-ray crystallography to validate structural integrity . Metal coordination (e.g., Zn²⁺) further stabilizes the substituents and modulates electronic properties.

Q. How can spectroscopic techniques characterize the electronic properties of 1-bromo-3-ethylazulene?

- Methodological Answer : UV-Vis absorption and fluorescence spectroscopy are critical for probing substituent-induced changes in the S₀–S₁ energy gap and emission profiles. For azulene derivatives, fluorescence enhancement or quenching in response to analytes (e.g., ADP) can be quantified to assess electronic perturbations. X-ray crystallography provides additional structural validation, as demonstrated in studies of Zn-DPA-azulene complexes .

Q. What analytical methods are suitable for quantifying trace amounts of 1-bromo-3-ethylazulene in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for quantifying azulene derivatives at trace levels. A validated method for a related azulene compound achieved a detection limit (LOD) of 0.007 µg/mL and quantitation limit (LOQ) of 0.024 µg/mL, following ICH guidelines for linearity (R² = 0.999) and precision (%RSD <2.2) .

Advanced Research Questions

Q. How do bromo and ethyl substituents influence the fluorescence quantum yield and Stokes shift of azulene derivatives?

- Methodological Answer : Bromo groups (electron-withdrawing) and ethyl groups (electron-donating) alter the dipole moment and π-electron delocalization of azulene, affecting fluorescence quantum yields. For instance, Zn-DPA-azulene probes showed fluorescence enhancement upon binding ADP, with m-phenylene linkers inducing greater spectral shifts than p-phenylene variants. Systematic comparison of substituent electronic effects using time-resolved fluorescence spectroscopy can quantify these changes .

Q. What computational methods predict the regioselectivity of reactions involving 1-bromo-3-ethylazulene?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP, M06 functionals) model reaction pathways, such as metal-carbenoid-mediated alkylation. These methods predict stabilization of intermediates via π-electron delocalization over the azulene core and substituent effects on transition-state energetics. Computational workflows should include geometry optimization, vibrational frequency analysis, and Gibbs free energy comparisons .

Q. Can 1-bromo-3-ethylazulene be integrated into organic electronic devices, and how do substituents affect charge mobility?

- Methodological Answer : Azulene derivatives end-capped with electron-withdrawing/donating groups (e.g., bromo/ethyl) show promise in organic field-effect transistors (OFETs). Charge mobility can be evaluated via thin-film characterization (e.g., grazing-incidence XRD for crystallinity, FET mobility measurements). Substituents at the 1- and 3-positions enhance π-stacking and reduce reorganization energy, improving charge transport .

Q. How can researchers resolve contradictions in experimental data regarding the stability of azulene derivatives under varying conditions?

- Methodological Answer : Stability studies should combine gas-phase experiments (e.g., photoionization efficiency curves) with solution-phase analyses. For example, branching ratios of azulene vs. naphthalene formation under thermal conditions (94.3% vs. 5.7%) highlight the importance of reaction environment. Conflicting data on stability may arise from competing reaction pathways, which can be dissected using isotopic labeling and collision-induced dissociation (CID) mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.